molecular formula C7H6FIO B2672755 4-Fluoro-2-iodobenzyl alcohol CAS No. 937649-01-9

4-Fluoro-2-iodobenzyl alcohol

Cat. No. B2672755
CAS RN: 937649-01-9
M. Wt: 252.027
InChI Key: VRWAPLMYVQHMSE-UHFFFAOYSA-N
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Description

4-Fluoro-2-iodobenzyl alcohol is a chemical compound with the molecular formula C7H6FIO. It has a molecular weight of 252.03 . The compound is typically in liquid form .


Physical And Chemical Properties Analysis

4-Fluoro-2-iodobenzyl alcohol is a liquid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Enhancing Fluorescence Imaging

Research has demonstrated that small molecule additives can significantly improve the fluorescence imaging performance by mitigating issues such as blinking and photobleaching, which are common drawbacks of organic fluorophores. For instance, studies have shown that compounds like 4-nitrobenzyl alcohol act to favorably attenuate these unwanted photophysical processes in dye-labeled DNA and RNA systems, thereby enhancing the stability and reliability of fluorescence and FRET-based assays (Dave et al., 2009). Another investigation highlighted that the conjugation of similar small molecules directly to cyanine fluorophores can dramatically improve their photostability, which is crucial for applications demanding long-lived, stable fluorescence emission (Altman et al., 2011).

Photocatalytic Oxidation

The photocatalytic oxidation of benzyl alcohol derivatives, including 4-nitrobenzyl alcohol, into their corresponding aldehydes using TiO2 under UV and visible light has been efficiently demonstrated. This process showcases the potential of 4-Fluoro-2-iodobenzyl alcohol analogs in green chemistry applications, where they can serve as precursors or intermediates in the selective formation of value-added chemical products (Higashimoto et al., 2009).

Synthesis of Polycyclic Aromatic Hydrocarbons

A novel approach using o-bromobenzyl alcohol as an annulating reagent has been developed for the facile synthesis of polycyclic aromatic hydrocarbons. This method, facilitated by a palladium/electron-deficient phosphine catalyst, efficiently couples o-iodobiphenyls or (Z)-β-halostyrenes with o-bromobenzyl alcohols, potentially including 4-Fluoro-2-iodobenzyl alcohol derivatives, to afford complex aromatic structures through a cascade reaction involving deacetonative cross-coupling and sequential intramolecular cyclization (Iwasaki et al., 2015).

Molecular Imaging and Radiochemistry

The development of novel imaging agents, such as radiolabeled guanine derivatives for mapping O(6)-alkylguanine-DNA alkyltransferase activity in vivo, exemplifies the application of 4-Fluoro-2-iodobenzyl alcohol in the field of nuclear medicine and molecular imaging. These compounds, synthesized using 4-Fluoro-2-iodobenzyl alcohol as a precursor, highlight the versatility of fluoro-iodobenzyl alcohols in creating diagnostic tools for cancer and other diseases (Vaidyanathan et al., 2000).

Safety and Hazards

4-Fluoro-2-iodobenzyl alcohol is associated with certain hazards. It has been classified under the GHS07 hazard class. The compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(4-fluoro-2-iodophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FIO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWAPLMYVQHMSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)I)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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